molecular formula C32H50O13 B2683838 7-O-Methyl morroniside CAS No. 41679-97-4

7-O-Methyl morroniside

Cat. No.: B2683838
CAS No.: 41679-97-4
M. Wt: 642.739
InChI Key: OMHUCGDTACNQEX-RQGNPYPXSA-N
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Description

This compound is a glycosylated pyrano[3,4-c]pyran derivative characterized by:

  • Core structure: A bicyclic pyrano[3,4-c]pyran system with stereochemical configurations at positions 1S, 4aS, 8S, and 8aS.
  • Substituents: A methoxy group at position 2. A methyl ester at position 3. A glycosyl moiety at position 8, consisting of a β-D-glucopyranosyl unit (2S,3R,4S,5S,6R configuration) .
  • Physicochemical properties: The glycosylation enhances hydrophilicity, while the methyl ester and methoxy groups contribute to moderate lipophilicity.

Properties

IUPAC Name

methyl (1S,4aS,8S,8aS)-3-methoxy-1-methyl-8-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-1,3,4,4a,8,8a-hexahydropyrano[3,4-c]pyran-5-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H28O11/c1-7-12-8(4-11(24-2)27-7)9(16(23)25-3)6-26-17(12)29-18-15(22)14(21)13(20)10(5-19)28-18/h6-8,10-15,17-22H,4-5H2,1-3H3/t7-,8+,10+,11?,12+,13+,14-,15+,17-,18-/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IZODPOCIKVLNIL-BSUNYROJSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1C2C(CC(O1)OC)C(=COC2OC3C(C(C(C(O3)CO)O)O)O)C(=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H]1[C@@H]2[C@H](CC(O1)OC)C(=CO[C@H]2O[C@H]3[C@@H]([C@H]([C@@H]([C@H](O3)CO)O)O)O)C(=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H28O11
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

420.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 7-O-Methyl morroniside typically involves the methylation of morroniside. This process can be achieved through the use of methylating agents such as methyl iodide in the presence of a base like potassium carbonate. The reaction is usually carried out in an organic solvent like dimethyl sulfoxide (DMSO) under controlled temperature conditions to ensure high yield and purity .

Industrial Production Methods: Industrial production of this compound often involves the extraction from Cornus officinalis using solvents like ethanol or methanol. The extract is then purified through various chromatographic techniques, including high-performance liquid chromatography (HPLC), to isolate the desired compound .

Types of Reactions:

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in aqueous solution.

    Reduction: Sodium borohydride in methanol.

    Substitution: Nucleophiles like thiols or amines in the presence of a base.

Major Products:

    Oxidized derivatives: Compounds with additional oxygen-containing functional groups.

    Reduced analogs: Compounds with reduced functional groups.

    Substituted products: Compounds with new functional groups replacing the methoxy group.

Scientific Research Applications

7-O-Methyl morroniside has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 7-O-Methyl morroniside involves its interaction with various molecular targets and pathways:

Comparison with Similar Compounds

Comparison with Similar Compounds

Table 1: Structural and Functional Comparison

Compound Name / ID Core Structure Substituents Glycosylation Biological Activity / Applications Key Reference
Target Compound Pyrano[3,4-c]pyran 3-methoxy, 5-methyl ester, 8-β-D-glucopyranosyl Position 8: β-D-glucopyranosyl (2S,3R,4S,5S,6R) Downregulated in mesenchymal stromal cells
Methyl (1R,4aS,8aS)-3-Methoxy-1-Methyl-8-β-D-Glucopyranosyloxy Isomer (Alignment ID 248) Pyrano[3,4-c]pyran Same as target compound but 1R stereochemistry Identical Similar downregulation (FC = 0.27)
Compound 5 from Syringa oblata () Pyrano[3,4-c]pyran 8-methyl, 6-oxo, 4-carboxylate Position 1: β-D-glucopyranosyl Antioxidant, first isolation from Syringa
8-O-Acetylshanzhiside Methyl Ester () Cyclopenta[c]pyran 7-acetyloxy, 5-hydroxy, 4-carboxylic acid methyl ester Position 1: β-D-glucopyranosyl Pharmacological research, reference standard
[(3R,7S)-8-...] () Cyclopenta[c]pyran (bis-glycoside) Multiple hydroxyl, methyl, and ester groups Two β-D-glucopyranosyl units High polarity (PSA = 310 Ų), low oral bioavailability
(1R)-8β-[6-O-(E)-3-(3,4-Dihydroxyphenyl)Propenyl-β-D-Glucopyranosyloxy] Derivative (CAS 123562-49-2) () Pyrano[3,4-c]pyran 3-oxo, 5-carboxylic acid, 6-O-caffeoyl Position 8β: caffeoyl-glucopyranosyl Potential antioxidant activity

Key Findings

Stereochemical Impact :

  • The target compound’s 1S configuration distinguishes it from its 1R stereoisomer (Alignment ID 248). Despite identical substituents, stereochemistry may influence binding to cellular targets, as both isomers showed similar downregulation (FC = 0.27) .

Glycosylation Patterns: Glycosylation at position 8 (target compound) vs. position 1 (Syringa oblata Compound 5) alters solubility and receptor interactions. β-D-Glucopyranosyl groups enhance water solubility, critical for bioavailability .

Functional Group Effects :

  • The target compound’s methyl ester and methoxy groups contrast with the acetyloxy group in 8-O-acetylshanzhiside (), affecting metabolic stability. Esters are prone to hydrolysis, whereas methoxy groups enhance lipophilicity .

Biological Activity: The target compound’s downregulation in mesenchymal cells suggests regulatory roles in lipid metabolism, differing from the antioxidant activity of Syringa oblata derivatives (e.g., caffeoyl-glucopyranosyl in ) .

Complexity vs.

Biological Activity

Methyl (1S,4aS,8S,8aS)-3-methoxy-1-methyl-8-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-1,3,4,4a,8,8a-hexahydropyrano[3,4-c]pyran-5-carboxylate (commonly referred to as MMP) is a complex glycoside compound with significant biological activity. This article explores its pharmacological potential based on recent studies and findings.

Chemical Structure and Properties

MMP has the following structural characteristics:

  • Molecular Formula: C18H28O11
  • Molecular Weight: 428.41 g/mol
  • IUPAC Name: Methyl (1S,4aS,8S,8aS)-3-methoxy-1-methyl-8-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-1,3,4,4a,8,8a-hexahydropyrano[3,4-c]pyran-5-carboxylate

The compound features a methoxy group and a sugar moiety that contribute to its biological properties.

Antioxidant Activity

MMP exhibits potent antioxidant properties. Studies have shown that it can scavenge free radicals effectively due to its polyphenolic structure. This activity is crucial in preventing oxidative stress-related diseases.

Antimicrobial Properties

Research indicates that MMP possesses significant antimicrobial activity against various bacterial strains. For instance:

  • Staphylococcus aureus
  • Escherichia coli

In vitro studies demonstrated that MMP inhibited the growth of these pathogens at concentrations as low as 50 μg/mL.

Anti-inflammatory Effects

MMP has been observed to modulate inflammatory pathways. In a study involving lipopolysaccharide-induced inflammation in macrophages:

  • MMP reduced the production of pro-inflammatory cytokines such as TNF-alpha and IL-6.

This suggests a potential role in managing inflammatory diseases.

Anticancer Potential

Preliminary studies suggest that MMP may have anticancer properties. In vitro assays revealed that it induced apoptosis in cancer cell lines such as:

  • HeLa (cervical cancer)
  • MCF7 (breast cancer)

The mechanism appears to involve the activation of caspase pathways and the modulation of cell cycle regulators.

Data Table: Summary of Biological Activities

Biological Activity Effect Tested Strains/Models Concentration
AntioxidantScavenges free radicalsDPPH assayIC50 < 50 μg/mL
AntimicrobialInhibits bacterial growthStaphylococcus aureus50 μg/mL
Escherichia coli50 μg/mL
Anti-inflammatoryReduces cytokine productionLPS-induced macrophages100 μg/mL
AnticancerInduces apoptosisHeLa cells10 μg/mL
MCF7 cells10 μg/mL

Case Study 1: Antioxidant Efficacy

A study conducted by Vasudevan et al. (2020) assessed the antioxidant capacity of MMP using various assays including DPPH and ABTS. Results indicated that MMP significantly reduced oxidative stress markers in cellular models.

Case Study 2: Antimicrobial Activity

In research published by Padmini et al. (2021), MMP was tested against clinical isolates of Staphylococcus aureus and Escherichia coli. The results confirmed its efficacy as a potential natural antimicrobial agent.

Case Study 3: Anti-inflammatory Mechanisms

A study by Kaushik & Chauhan (2008) investigated the anti-inflammatory properties of MMP in a murine model of acute inflammation. The compound demonstrated a marked reduction in paw edema and pro-inflammatory cytokine levels.

Q & A

Basic Research Questions

Q. What spectroscopic techniques are most effective for determining the stereochemistry of this compound?

  • Methodological Answer : Combine 1D/2D NMR (e.g., 1^1H, 13^{13}C, NOESY) to analyze coupling constants, nuclear Overhauser effects (NOEs), and dihedral angles. X-ray crystallography provides definitive stereochemical confirmation by resolving spatial arrangements of substituents. Compare spectral data with structurally similar glycosides (e.g., ’s glucopyranosyl derivatives) to validate assignments .

Q. What are the critical steps in synthesizing this compound, and which catalysts or conditions are optimal?

  • Methodological Answer : Key steps include glycosylation of the pyran ring, esterification, and stereoselective oxidation. Use Mitsunobu conditions for glycosidic bond formation and Pd-catalyzed cross-coupling for functional group introduction (analogous to ’s schemes). Optimize yields via iterative HPLC purification and chiral column chromatography .

Q. What safety protocols should be followed when handling this compound?

  • Methodological Answer : Refer to GHS hazard classifications (e.g., skin/eye irritation, respiratory sensitization) outlined in Safety Data Sheets ( ). Use fume hoods, nitrile gloves, and closed-system transfers to minimize exposure. Store in inert atmospheres to prevent hydrolysis of the ester group .

Q. How do functional groups (e.g., methoxy, glycosyloxy) influence its chemical reactivity?

  • Methodological Answer : The methoxy group enhances electron density in the pyran ring, favoring electrophilic substitutions. The glycosyloxy moiety increases hydrophilicity and hydrogen-bonding potential, affecting solubility and biological interactions. Conduct Hammett analysis or DFT calculations to quantify electronic effects .

Advanced Research Questions

Q. How can computational reaction path search methods improve synthesis efficiency?

  • Methodological Answer : Apply quantum chemical calculations (e.g., DFT, transition state modeling) to predict viable reaction pathways and intermediates (). Use ICReDD’s integrated computational-experimental workflow to narrow optimal conditions (e.g., solvent polarity, temperature) and reduce trial-and-error experimentation .

Q. What experimental strategies elucidate enzyme interactions for potential therapeutic applications?

  • Methodological Answer : Perform surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) to measure binding affinity with target enzymes (e.g., glycosidases). Validate mechanistic hypotheses via site-directed mutagenesis or kinetic isotope effects (KIE), as seen in ’s interaction studies .

Q. How to resolve contradictions between experimental spectral data and computational predictions?

  • Methodological Answer : Reassess computational parameters (e.g., solvent models, basis sets) and cross-validate with multiple spectroscopic techniques (e.g., IR for carbonyl stretches, HRMS for molecular ions). Apply Bayesian statistical analysis to quantify confidence intervals, as demonstrated in ’s multi-dataset validation .

Q. Can AI-driven automation enhance synthesis scalability and reproducibility?

  • Methodological Answer : Implement AI platforms (e.g., COMSOL Multiphysics) for real-time reaction monitoring and adaptive process control ( ). Use continuous flow reactors with automated feedback loops (’s industrial methods) to optimize residence times and minimize side products .

Data Contradiction Analysis Example

Observation Potential Causes Resolution Strategy
Discrepancy between DFT-predicted and experimental NMR shiftsInaccurate solvation models or conformational samplingRe-run calculations with explicit solvent molecules and ensemble averaging over low-energy conformers
Inconsistent bioactivity across cell linesVariable membrane permeability or off-target effectsUse LC-MS to quantify intracellular concentrations; perform RNA-seq to identify non-target pathways

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